molecular formula C14H23N3O4 B12785866 Uridine, 2'-(butylamino)-2',3'-dideoxy-5-methyl- CAS No. 134935-10-7

Uridine, 2'-(butylamino)-2',3'-dideoxy-5-methyl-

Cat. No.: B12785866
CAS No.: 134935-10-7
M. Wt: 297.35 g/mol
InChI Key: HHHGOXUFXPIQGB-DMDPSCGWSA-N
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Description

Uridine, 2’-(butylamino)-2’,3’-dideoxy-5-methyl- is a synthetic nucleoside analog Nucleosides are essential components of nucleic acids, which are the building blocks of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridine, 2’-(butylamino)-2’,3’-dideoxy-5-methyl- typically involves the modification of the uridine molecule. One common method includes the introduction of a butylamino group at the 2’ position and the removal of hydroxyl groups at the 2’ and 3’ positions. The reaction conditions often involve the use of specific reagents and catalysts to facilitate these modifications. For example, the cyclisation of 2’-α-C-carboxymethyl-2’-deoxyuridine in acetic acid–methanol can be used to prepare intermediates that are further modified .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’-(butylamino)-2’,3’-dideoxy-5-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Specific oxidizing agents can be used to introduce functional groups or modify existing ones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents can be used to convert certain functional groups into others.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce carbonyl groups, while reduction reactions may convert carbonyl groups to alcohols.

Scientific Research Applications

Uridine, 2’-(butylamino)-2’,3’-dideoxy-5-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of uridine, 2’-(butylamino)-2’,3’-dideoxy-5-methyl- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This compound can compete with natural nucleosides for incorporation into DNA and RNA, potentially leading to the disruption of nucleic acid synthesis and function. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Uridine, 2’-(butylamino)-2’,3’-dideoxy-5-methyl- can be compared with other nucleoside analogs, such as:

    2’,3’-Dideoxyuridine: Lacks hydroxyl groups at the 2’ and 3’ positions, similar to the compound .

    5-Methyluridine: Contains a methyl group at the 5’ position, similar to the compound .

    2’-Fluoro-2’-deoxyuridine: Contains a fluorine atom at the 2’ position instead of a butylamino group.

The uniqueness of uridine, 2’-(butylamino)-2’,3’-dideoxy-5-methyl- lies in its specific modifications, which confer distinct chemical and biological properties .

Properties

CAS No.

134935-10-7

Molecular Formula

C14H23N3O4

Molecular Weight

297.35 g/mol

IUPAC Name

1-[(2R,3R,5S)-3-(butylamino)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C14H23N3O4/c1-3-4-5-15-11-6-10(8-18)21-13(11)17-7-9(2)12(19)16-14(17)20/h7,10-11,13,15,18H,3-6,8H2,1-2H3,(H,16,19,20)/t10-,11+,13+/m0/s1

InChI Key

HHHGOXUFXPIQGB-DMDPSCGWSA-N

Isomeric SMILES

CCCCN[C@@H]1C[C@H](O[C@H]1N2C=C(C(=O)NC2=O)C)CO

Canonical SMILES

CCCCNC1CC(OC1N2C=C(C(=O)NC2=O)C)CO

Origin of Product

United States

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